5-Chloro-N,N-dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
5-Chloro-N,N-dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C16H14ClF3N2O2 and its molecular weight is 358.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
5-Chloro-N,N-dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide and similar compounds are utilized in the synthesis of various heterocyclic compounds. For instance, enaminonitriles have been used for synthesizing new pyrazole, pyridine, and pyrimidine derivatives, essential in developing pharmaceuticals and materials with specific properties (Fadda et al., 2012).
Spectroscopic and Structural Characterization
This compound's derivatives have been studied for their interaction with molecular iodine. These studies offer insights into the structural and spectroscopic characterization of novel interaction products, contributing to the understanding of chemical behavior and potential applications in various fields (Chernov'yants et al., 2011).
Synthesis of Alkaloids
Alkaloid synthesis, such as the creation of nudiflorine, has been explored using derivatives of this compound. The process involves reactions that introduce imino groups and explore regiospecificity, demonstrating the compound's utility in synthesizing complex organic molecules (Buurman & Plas, 1986).
Biological Evaluation
Research includes the synthesis and biological evaluation of derivatives for various applications. For instance, studies on the antagonist activities and potential antitumor properties of related compounds enhance understanding of their pharmacological potentials (Xin, 2012).
Structural Analysis in Crystallography
This compound's derivatives are analyzed in crystallography to understand their molecular and crystal structures. Such studies contribute significantly to materials science and pharmaceutical research by providing detailed insights into molecular configurations (Jeon et al., 2013).
Synthesis of Novel Compounds
The compound and its derivatives are instrumental in synthesizing novel compounds with potential applications in various scientific fields. The research focuses on creating new chemical entities with unique properties for diverse applications (Medvedeva et al., 2009).
Properties
IUPAC Name |
5-chloro-N,N-dimethyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c1-21(2)14(23)13-7-12(17)9-22(15(13)24)8-10-3-5-11(6-4-10)16(18,19)20/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGSYXJJHUKHFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114671 | |
Record name | 5-Chloro-1,2-dihydro-N,N-dimethyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338977-78-9 | |
Record name | 5-Chloro-1,2-dihydro-N,N-dimethyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338977-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,2-dihydro-N,N-dimethyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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